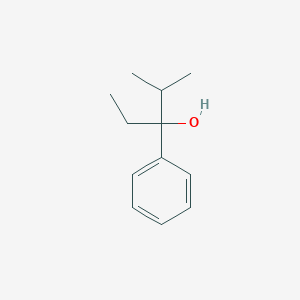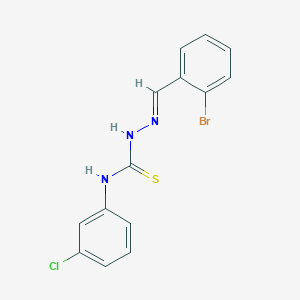
2-Bromobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-Bromobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone typically involves the reaction of 2-bromobenzaldehyde with N-(3-chlorophenyl)thiosemicarbazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization .
Análisis De Reacciones Químicas
2-Bromobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Aplicaciones Científicas De Investigación
2-Bromobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Research has shown potential anticancer activity, suggesting its use in developing new therapeutic agents.
Industry: It can be used in the production of dyes and pigments due to its chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Bromobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. It may also interact with DNA, causing damage to cancer cells and preventing their proliferation .
Comparación Con Compuestos Similares
2-Bromobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as:
- 2-Bromobenzaldehyde N-(4-chlorophenyl)thiosemicarbazone
- 2-Bromobenzaldehyde N-(2-chlorophenyl)thiosemicarbazone These compounds share similar chemical structures but differ in the position of the chlorine atom on the phenyl ring. The unique positioning of the chlorine atom in this compound may contribute to its distinct biological activities and chemical reactivity .
Propiedades
Número CAS |
767310-24-7 |
|---|---|
Fórmula molecular |
C14H11BrClN3S |
Peso molecular |
368.7 g/mol |
Nombre IUPAC |
1-[(E)-(2-bromophenyl)methylideneamino]-3-(3-chlorophenyl)thiourea |
InChI |
InChI=1S/C14H11BrClN3S/c15-13-7-2-1-4-10(13)9-17-19-14(20)18-12-6-3-5-11(16)8-12/h1-9H,(H2,18,19,20)/b17-9+ |
Clave InChI |
LVZGXAIVMNHHAK-RQZCQDPDSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=N/NC(=S)NC2=CC(=CC=C2)Cl)Br |
SMILES canónico |
C1=CC=C(C(=C1)C=NNC(=S)NC2=CC(=CC=C2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



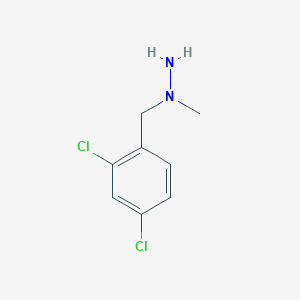

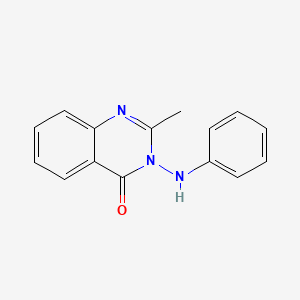
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12006639.png)


![N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12006657.png)

![[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-(4-chlorobenzoyl)oxyphenyl] 4-chlorobenzoate](/img/structure/B12006672.png)
![1-(4-Methylpiperidin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12006678.png)
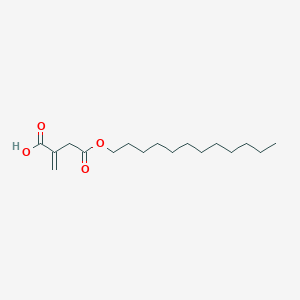
![2-([(4-Methylphenyl)sulfonyl]amino)phenyl 4-methylbenzenesulfonate](/img/structure/B12006702.png)
